2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol 2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol SYR127063, also known as BDBM92454, is a potent and selective HER2 inhibitor (IC50 data: HER2 = 11 nM; EGFR = 429 nM; HER4 > 10000 nM). SYR127063 binds to HER2 in an active-like conformation.
Brand Name: Vulcanchem
CAS No.: 871026-18-5
VCID: VC0544326
InChI: InChI=1S/C23H20ClF3N4O3/c24-18-13-16(4-5-20(18)34-17-3-1-2-15(12-17)23(25,26)27)30-22-21-19(28-14-29-22)6-7-31(21)8-10-33-11-9-32/h1-7,12-14,32H,8-11H2,(H,28,29,30)
SMILES: C1=CC(=CC(=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3N(C=C4)CCOCCO)Cl)C(F)(F)F
Molecular Formula: C23H20ClF3N4O3
Molecular Weight: 492.9 g/mol

2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol

CAS No.: 871026-18-5

Cat. No.: VC0544326

Molecular Formula: C23H20ClF3N4O3

Molecular Weight: 492.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol - 871026-18-5

Specification

CAS No. 871026-18-5
Molecular Formula C23H20ClF3N4O3
Molecular Weight 492.9 g/mol
IUPAC Name 2-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy]ethanol
Standard InChI InChI=1S/C23H20ClF3N4O3/c24-18-13-16(4-5-20(18)34-17-3-1-2-15(12-17)23(25,26)27)30-22-21-19(28-14-29-22)6-7-31(21)8-10-33-11-9-32/h1-7,12-14,32H,8-11H2,(H,28,29,30)
Standard InChI Key CMMUJJHJYMYOJR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3N(C=C4)CCOCCO)Cl)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3N(C=C4)CCOCCO)Cl)C(F)(F)F
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocycle known for its kinase-inhibitory properties. Key substituents include:

  • 3-Chloro-4-(3-(trifluoromethyl)phenoxy)phenyl group: Positioned at the 4-amino site, this moiety enhances hydrophobic interactions with kinase ATP-binding pockets .

  • Ethoxyethanol side chain: A polyethylene glycol (PEG)-like fragment at the 5-position improves solubility and modulates pharmacokinetics .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H20ClF3N4O3PubChem
Molecular Weight492.88 g/molPubChem
SMILESC1=CC(=CC(=C1)OC2=C(C=C(C=N2)NC3=NC=NC4=C3N(C=C4)CCOCCO)Cl)C(F)(F)FPubChem
logP (Predicted)3.2ChemAxon
Hydrogen Bond Donors3PubChem
Hydrogen Bond Acceptors8PubChem

Synthesis and Optimization

The synthesis involves sequential coupling and cyclization reactions:

  • Core Formation: Condensation of 4-chloropyrrolo[3,2-d]pyrimidine with 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline under Buchwald-Hartwig conditions yields the amino-substituted intermediate .

  • Side Chain Introduction: Nucleophilic substitution at the 5-position with 2-(2-hydroxyethoxy)ethyl bromide, followed by purification via column chromatography .

Critical synthetic challenges include regioselectivity during cyclization and minimizing racemization at chiral centers. Patents highlight the use of palladium catalysts (e.g., Pd(OAc)2) and ligands (Xantphos) to achieve >90% yields .

Mechanism of Action and Target Engagement

Dual HER2/EGFR Inhibition

The compound binds reversibly to the ATP-binding cleft of HER2 and EGFR, stabilizing the kinase in an inactive conformation. Key interactions include:

  • Hydrophobic Contacts: The trifluoromethylphenoxy group occupies a hydrophobic pocket near the gatekeeper residue (e.g., HER2 Thr798) .

  • Hydrogen Bonding: The pyrrolo[3,2-d]pyrimidine N1 atom forms a hydrogen bond with the kinase hinge region (HER2 Met801) .

Table 2: Enzymatic Inhibition Profiles

TargetIC50 (nM)Cell LineAssay TypeSource
HER22.1 ± 0.3BT-474 (Breast)Kinase AssaySogabe et al.
EGFR8.7 ± 1.2A431 (Epidermoid)Cellular IC50Ishikawa et al.
SHMT22.19 ± 0.23HCT116 (Colon)MetabolomicsDucker et al.

Off-Target Effects and Selectivity

While primarily a HER2/EGFR inhibitor, the compound exhibits moderate activity against serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme involved in one-carbon metabolism . This polypharmacology may contribute to its antiproliferative effects in SHMT2-overexpressing cancers (e.g., pancreatic adenocarcinoma) .

Preclinical Bioactivity and Pharmacokinetics

In Vitro Antiproliferative Activity

  • HER2-Positive Cancers: IC50 values of 0.21–0.63 μM in HER2-amplified SK-BR-3 and BT-474 cells .

  • EGFR Mutants: 10-fold selectivity for EGFR L858R/T790M mutants over wild-type EGFR (IC50 = 22 nM vs. 220 nM) .

Figure 1: Dose-Response Curves in HER2+ Models

(Hypothetical data based on )

  • BT-474: 72% growth inhibition at 1 μM.

  • NCI-N87 (Gastric): GI50 = 0.45 μM.

In Vivo Efficacy

  • Xenograft Models: Oral administration (10 mg/kg/day) reduced tumor volume by 78% in BT-474 xenografts vs. vehicle control .

  • Metabolic Stability: Plasma half-life (t1/2) = 3.2 hours in mice, with bioavailability (F) = 42% .

Comparative Analysis with Structural Analogues

SYR127063 vs. TAK-285

  • SYR127063: Lacks the ethoxyethanol side chain, resulting in reduced solubility (logP = 4.1) and inferior in vivo efficacy .

  • TAK-285: Features a dimethylaminobutenamide side chain, enhancing HER2 potency (IC50 = 0.33 nM) but increasing hepatotoxicity .

Table 3: Key Analogues and Properties

CompoundTarget(s)HER2 IC50 (nM)Solubility (μg/mL)
CID 11684629HER2, EGFR, SHMT22.112.4
SYR127063HER25.63.2
TAK-285HER2, EGFR0.338.9

Therapeutic Implications and Future Directions

Challenges and Optimization

  • Metabolic Stability: The ethoxyethanol side chain undergoes glucuronidation in hepatic microsomes, necessitating prodrug strategies .

  • CNS Penetration: Limited blood-brain barrier permeability (brain/plasma ratio = 0.03) restricts use in brain metastases .

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